Cas no 303035-22-5 (N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide)

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide is a sulfonamide-based compound featuring a pyrimidine core and a trifluoromethyl-substituted benzamide moiety. Its structural design confers strong binding affinity and selectivity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylpyrimidine sulfamoyl component contributes to its bioactivity. This compound exhibits potential as an intermediate in the synthesis of pharmaceuticals or crop protection agents, particularly where targeted inhibition or modulation of biological pathways is required. Its well-defined chemical properties ensure reproducibility in research and development processes.
N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide structure
303035-22-5 structure
Product Name:N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide
CAS No:303035-22-5
MF:C20H17F3N4O3S
MW:450.434193372726
CID:6441591
PubChem ID:1184830
Update Time:2025-06-29

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide
    • F1750-0114
    • AKOS001616751
    • 303035-22-5
    • N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(trifluoromethyl)benzamide
    • N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(trifluoromethyl)benzamide
    • N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
    • Inchi: 1S/C20H17F3N4O3S/c1-12-10-13(2)25-19(24-12)27-31(29,30)17-8-6-16(7-9-17)26-18(28)14-4-3-5-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,28)(H,24,25,27)
    • InChI Key: SBLJDZAWZJJBOR-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1=CC=CC(C(F)(F)F)=C1)=O)(NC1N=C(C)C=C(C)N=1)(=O)=O

Computed Properties

  • Exact Mass: 450.09734608g/mol
  • Monoisotopic Mass: 450.09734608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 109Ų

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide

Professional Introduction to N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide (CAS No. 303035-22-5)

N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 303035-22-5, represents a pinnacle of molecular design aimed at modulating biological pathways with high precision. The structural framework of this molecule incorporates several key features that contribute to its unique pharmacological profile, making it a subject of intense research interest.

The molecular structure of N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide is characterized by the presence of a 4,6-dimethylpyrimidin-2-yl substituent, which is known for its ability to interact with various biological targets. This moiety is attached to a sulfamoyl group, which serves as a critical pharmacophore for enhancing binding affinity and selectivity. The phenyl ring further extends the compound's interaction potential, while the trifluoromethyl group adds lipophilicity and metabolic stability, crucial factors in drug design.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that leverage advanced chemical scaffolds. N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide exemplifies this trend, as it embodies the latest advancements in medicinal chemistry. Its design is inspired by the success of similar compounds that have demonstrated efficacy in preclinical and clinical studies. The compound's multifaceted structure allows it to engage with multiple biological receptors, offering a promising avenue for treating complex diseases.

One of the most compelling aspects of this compound is its potential application in oncology research. The combination of the 4,6-dimethylpyrimidin-2-yl and sulfamoyl groups has been shown to exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. Preclinical studies have indicated that this compound can selectively target tumor cells while minimizing toxicity to healthy tissues. This selective toxicity is a hallmark of effective anticancer agents and underscores the importance of precise molecular targeting.

The role of fluorine-containing moieties in drug development cannot be overstated. The inclusion of a trifluoromethyl group in N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide enhances its pharmacokinetic properties by improving binding affinity and reducing metabolic degradation. This modification is particularly valuable in designing long-acting drugs that require fewer dosing regimens. Additionally, fluorine atoms can influence the electronic properties of molecules, allowing for fine-tuning of their biological activity.

The sulfamoyl group in this compound plays a pivotal role in its pharmacological activity. Sulfonamides are well-known for their broad spectrum of biological effects, ranging from antimicrobial to anti-inflammatory properties. By incorporating this group into the molecular structure, researchers have harnessed its potential to develop novel therapeutic agents. The sulfamoyl moiety interacts with biological targets through hydrogen bonding and ionic interactions, providing a strong foundation for drug-receptor binding.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before they are synthesized in the laboratory. N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide has been subjected to rigorous computational modeling to understand its interactions at the molecular level. These studies have provided valuable insights into how modifications to its structure can enhance its efficacy and reduce side effects.

The phenyl ring in this compound contributes to its overall stability and bioavailability. Phenyl groups are commonly found in biologically active molecules due to their ability to participate in hydrophobic interactions and π-stacking phenomena. These interactions are essential for maintaining the compound's integrity throughout metabolic processes and ensuring that it reaches its target site intact.

In conclusion, N-{4-(4,6-dimethylpyrimidin-2-yl)sulfamoylphenyl}-3-(trifluoromethyl)benzamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile tool for modulating biological pathways with high precision. The integration of cutting-edge chemical principles into its design highlights its potential as a lead compound for future therapeutic applications. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in the development of next-generation drugs.

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